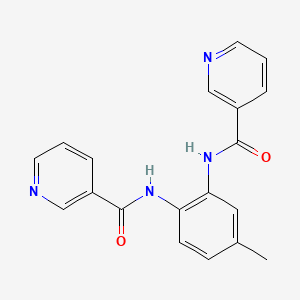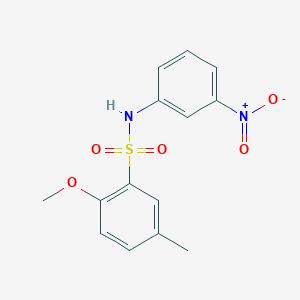
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone is a chemical compound that is widely used in scientific research. It is a thiosemicarbazone derivative with a cyclopentanone ring structure. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthetic and Spectroscopic Studies
- Cyclopentanone thiosemicarbazone derivatives have been synthesized and studied for their chemical structures and spectroscopic properties. For example, a study on methylmercury(II) and dimethylthallium(III) complexes with cyclopentanone thiosemicarbazone revealed details about their crystal structure and spectroscopic characteristics (Macías et al., 1989).
Antitumor Activities
- Thiosemicarbazone derivatives, including those similar to 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone, have shown potential as antitumor agents. For instance, novel thiosemicarbazones and their copper complexes have been identified for their pronounced antitumor activity (Jansson et al., 2010).
Metal Complexation and Biological Effects
- Studies on cyclopentanone thiosemicarbazone have shown new bonding patterns in metal complexes, which can have implications in various biological and chemical processes (Lobana et al., 2008).
- The interaction of thiosemicarbazones with divalent metal ions has been a subject of study, revealing insights into their stability constants and thermodynamic parameters, which are essential for understanding their potential biological activities (Mahajan et al., 2010).
Diagnostic and Analytical Applications
- Certain thiosemicarbazones have been proposed as acid-base indicators in specific analytical media, demonstrating their versatility in chemical analysis (Bosch & Rosés, 1988).
- Cyclopentanone thiosemicarbazone has been used as a complexing agent for copper determination in biological samples, highlighting its application in sensitive and selective analytical methods (Mahajan et al., 2006).
Properties
| 413609-62-8 | |
Molecular Formula |
C12H23N3OS |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
[[2-(2-butoxyethyl)cyclopentylidene]amino]thiourea |
InChI |
InChI=1S/C12H23N3OS/c1-2-3-8-16-9-7-10-5-4-6-11(10)14-15-12(13)17/h10H,2-9H2,1H3,(H3,13,15,17) |
InChI Key |
MTVXECRUDAFXTP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOCCC\1CCC/C1=N\NC(=S)N |
SMILES |
CCCCOCCC1CCCC1=NNC(=S)N |
Canonical SMILES |
CCCCOCCC1CCCC1=NNC(=S)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)



![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)



![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)

![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)

